

# An In-depth Technical Guide to (R)-3-(1-Aminoethyl)phenol Hydrochloride

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## Compound of Interest

Compound Name: (R)-3-(1-Aminoethyl)phenol hydrochloride

Cat. No.: B1292865

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This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **(R)-3-(1-Aminoethyl)phenol hydrochloride**, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**(R)-3-(1-Aminoethyl)phenol hydrochloride** is a chiral compound featuring a phenol ring substituted with an aminoethyl group at the meta-position. The "(R)" designation indicates the stereochemistry at the chiral center of the aminoethyl side chain. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The key quantitative properties of **(R)-3-(1-Aminoethyl)phenol hydrochloride** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>12</sub> ClNO
Molecular Weight	173.64 g/mol
CAS Number	856563-08-1
Parent Compound M.W.	137.18 g/mol ((R)-3-(1-Aminoethyl)phenol)[ <a href="#">1</a> ][ <a href="#">2</a> ] [ <a href="#">3</a> ][ <a href="#">4</a> ]

Note: The molecular weight of the parent compound, (R)-3-(1-Aminoethyl)phenol, is provided for reference.

The two-dimensional structure of **(R)-3-(1-Aminoethyl)phenol hydrochloride** is depicted below, illustrating the arrangement of the phenolic hydroxyl group, the aminoethyl group in the (R) configuration, and the associated chloride ion.

(Image of the 2D chemical structure of **(R)-3-(1-Aminoethyl)phenol hydrochloride** would be placed here in a full implementation)

## Experimental Protocols for Synthesis

The synthesis of enantiomerically pure **(R)-3-(1-Aminoethyl)phenol hydrochloride** is a critical step in the production of various active pharmaceutical ingredients. The primary methods employed are chiral resolution of a racemic mixture and asymmetric synthesis.

This classical method involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol into its (R) and (S) enantiomers.

### Methodology:

- **Diastereomeric Salt Formation:** The racemic 3-(1-aminoethyl)phenol is reacted with an enantiomerically pure chiral acid, such as L-tartaric acid, in a suitable solvent (e.g., methanol or ethanol). This reaction forms a pair of diastereomeric salts, (R)-amine-(L)-acid and (S)-amine-(L)-acid.
- **Fractional Crystallization:** Due to their different physical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution upon cooling or concentration. The selection of the solvent system is crucial for achieving efficient separation.
- **Isolation of the Desired Diastereomer:** The crystallized salt, corresponding to the desired (R)-enantiomer, is isolated by filtration.
- **Liberation of the Free Amine:** The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-3-(1-aminoethyl)phenol.

- Hydrochloride Salt Formation: The purified (R)-amine is subsequently dissolved in a suitable organic solvent (e.g., isopropanol) and treated with hydrochloric acid (either as a gas or a solution in an organic solvent) to precipitate the **(R)-3-(1-Aminoethyl)phenol hydrochloride** salt, which is then collected by filtration and dried.

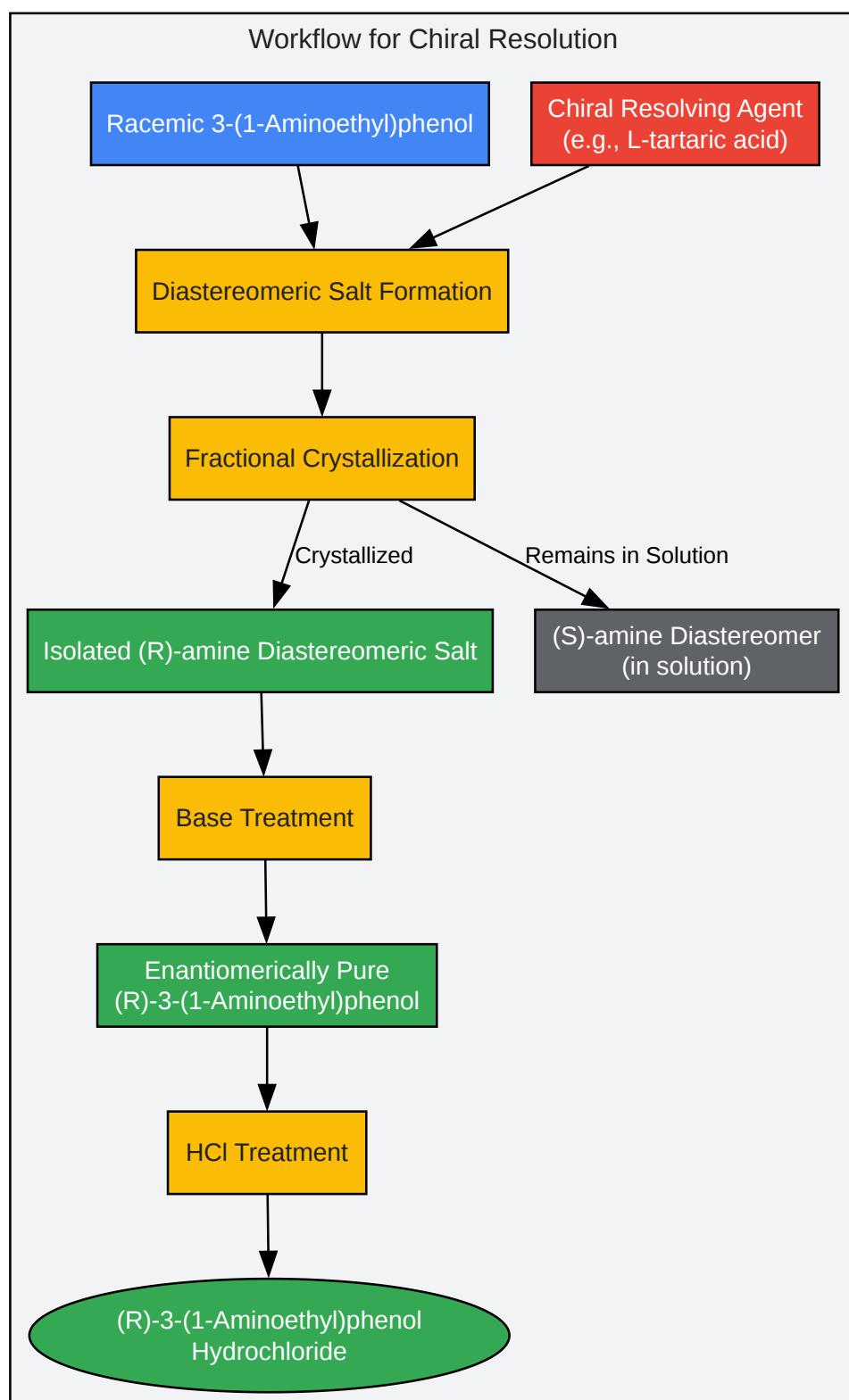
Asymmetric synthesis offers a more direct route to the desired (R)-enantiomer, avoiding the loss of 50% of the material inherent in chiral resolution.[\[5\]](#)

#### Methodology:

- Starting Material: The synthesis typically begins with the prochiral ketone, 3'-hydroxyacetophenone.[\[5\]](#)
- Asymmetric Reduction: The ketone is subjected to an asymmetric reduction of the carbonyl group. This can be achieved through several methods:
  - Catalytic Hydrogenation: Using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high enantioselectivity.
  - Stoichiometric Reduction: Employing a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
- Conversion to Amine (if necessary): Depending on the specific synthetic route, the resulting chiral alcohol may need to be converted to the amine. This can involve activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).
- Hydrochloride Salt Formation: The resulting (R)-3-(1-aminoethyl)phenol is then converted to its hydrochloride salt as described in the previous protocol.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral resolution synthesis of **(R)-3-(1-Aminoethyl)phenol hydrochloride**.

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Caption: Logical workflow for the synthesis of **(R)-3-(1-Aminoethyl)phenol hydrochloride** via chiral resolution.

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## References

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